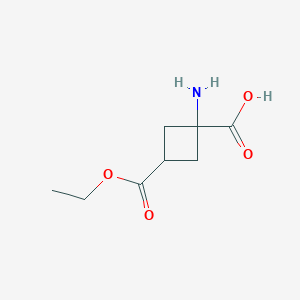![molecular formula C18H16BrNO5 B2381467 Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate CAS No. 832674-72-3](/img/structure/B2381467.png)
Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate is an organic compound with the molecular formula C18H16BrNO5. This compound is characterized by the presence of an ethyl ester, a brominated aromatic ring, and an amide linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate typically involves multiple steps:
Bromination: The starting material, 4-hydroxybenzaldehyde, undergoes bromination to introduce a bromine atom at the 4-position.
Formylation: The brominated product is then formylated to introduce the formyl group.
Esterification: The formylated compound is esterified with ethyl alcohol to form the ethyl ester.
Amidation: Finally, the ester is reacted with 4-aminobenzoic acid to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 4-{[(4-formylphenoxy)acetyl]amino}benzoic acid.
Reduction: The major product is Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate.
Substitution: The major products depend on the nucleophile used, such as Ethyl 4-{[(4-methoxy-2-formylphenoxy)acetyl]amino}benzoate.
Scientific Research Applications
Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic activity.
Comparison with Similar Compounds
Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate can be compared with similar compounds such as:
Ethyl 4-{[(4-chloro-2-formylphenoxy)acetyl]amino}benzoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-{[(4-fluoro-2-formylphenoxy)acetyl]amino}benzoate: Similar structure but with a fluorine atom instead of bromine.
Ethyl 4-{[(4-iodo-2-formylphenoxy)acetyl]amino}benzoate: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and binding properties conferred by the bromine atom, which can influence its chemical behavior and biological activity.
Properties
IUPAC Name |
ethyl 4-[[2-(4-bromo-2-formylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO5/c1-2-24-18(23)12-3-6-15(7-4-12)20-17(22)11-25-16-8-5-14(19)9-13(16)10-21/h3-10H,2,11H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEMXBVQJUMAQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2381385.png)


![N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2381389.png)




![(3AR,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B2381400.png)

![5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2381404.png)
![N-(2,6-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2381405.png)
![8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2381406.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2381407.png)
